6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-4-oxo-3H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-1-5-7(2-4(6)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHRGPJUDAYAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)C(=O)O)N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697390 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758710-85-9 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
-
Step 1 : 6-Chloroanthranilic acid is heated with formamide at 150–180°C for 6–12 hours under reflux.
-
Step 2 : The intermediate 6-chloro-1,4-dihydroquinazolin-4-one undergoes oxidation to introduce the 4-oxo group.
-
Step 3 : Carboxylation at position 7 is achieved via hydrolysis of a nitrile intermediate or direct carboxylation using CO₂ under basic conditions.
Key Optimization Parameters :
-
Temperature : Yields improve at higher temperatures (≥160°C) but risk decomposition.
-
Catalysts : Zinc chloride or acetic acid enhances cyclization efficiency.
-
Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Table 1 : Representative Yields from Anthranilic Acid Cyclization
| Starting Material | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 6-Chloroanthranilic acid | Formamide, 160°C, 8 hr | 65 | 98 | |
| 6-Chloroanthranilic nitrile | CO₂, NaOH, 120°C, 6 hr | 72 | 95 |
Multi-Component One-Pot Synthesis
Recent advancements employ one-pot, three-component reactions to streamline synthesis. For example, (2-amino-phenyl)-oxo-acetic acid sodium salt reacts with ammonium acetate and substituted benzaldehydes to form quinazoline-4-carboxylic acids. Adapting this method for the target compound involves:
-
Step 1 : Hydrolysis of 6-chloroisatin to (2-amino-5-chlorophenyl)-oxo-acetic acid sodium salt.
-
Step 2 : Condensation with ammonium acetate and chloro-substituted benzaldehyde in ethanol under reflux.
Advantages :
Limitations :
-
Requires precise stoichiometric control to avoid by-products like dihydroquinazolines.
Halogenation and Carboxylation of Quinazoline Intermediates
Post-cyclization functionalization is another viable route. For instance, 4-oxo-1,4-dihydroquinazoline-7-carboxylates are chlorinated at position 6 using POCl₃ or SOCl₂, followed by ester hydrolysis.
Procedure:
-
Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is synthesized via cyclization of methyl anthranilate derivatives.
-
Chlorination : Treatment with POCl₃ at 80°C introduces the 6-chloro substituent.
-
Hydrolysis : The methyl ester is saponified using NaOH/EtOH to yield the carboxylic acid.
Table 2 : Halogenation-Carboxylation Optimization
| Intermediate | Chlorination Agent | Temperature (°C) | Hydrolysis Yield (%) |
|---|---|---|---|
| Methyl 4-oxoquinazoline-7-carboxylate | POCl₃ | 80 | 78 |
| Ethyl 4-oxoquinazoline-7-carboxylate | SOCl₂ | 70 | 82 |
Industrial-Scale Production Methods
Industrial protocols emphasize continuous flow reactors for improved heat and mass transfer. Key steps include:
-
Continuous Cyclization : 6-Chloroanthranilic acid and formamide are fed into a tubular reactor at 170°C with a residence time of 2 hours.
-
In-line Purification : Crystallization units isolate the product with >90% purity, minimizing downstream processing.
Cost Considerations :
-
Raw material costs dominate (≈60% of total), favoring anthranilic acid routes over multi-component methods.
-
Solvent recovery systems reduce environmental impact and operational costs.
Comparative Analysis of Synthesis Routes
Table 3 : Method Comparison for this compound
| Method | Yield Range (%) | Scalability | Cost Efficiency | Key Challenges |
|---|---|---|---|---|
| Anthranilic Acid Cyclization | 60–75 | High | Moderate | High-temperature requirements |
| Multi-Component Reaction | 50–65 | Moderate | Low | By-product formation |
| Halogenation-Carboxylation | 70–85 | High | High | Multi-step purification |
Emerging Techniques and Catalytic Innovations
Recent studies explore catalytic systems to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-hydroxyquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Quinazoline Derivatives
- 4-Oxo-1,4-dihydroquinazoline-6-carboxamide (CAS 150454-06-1): Structural Difference: Carboxamide group at position 6 vs. carboxylic acid at position 7.
- 6-Chloro-4-oxo-1,4-dihydro-2-quinazolinecarboxylic acid (CAS 50642-01-8) :
Quinoline Derivatives
- 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 68077-26-9): Structural Difference: Quinoline core (one nitrogen) with ethyl and fluorine substituents. Impact: Fluoroquinolone derivatives like this exhibit broad-spectrum antibacterial activity, whereas quinazolines may target different enzymes (e.g., dihydrofolate reductase) .
- 1-Cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Structural Difference: Piperazinyl group at position 6 enhances solubility (pH-dependent) and pharmacokinetics. Impact: Used as a ciprofloxacin intermediate, highlighting the importance of substituents on bioavailability .
Cinnoline Derivatives
- 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90272-08-5): Structural Difference: Cinnoline core (two adjacent nitrogens) vs. quinazoline. Impact: Altered electronic properties may reduce planarity, affecting intercalation with DNA or proteins .
Physicochemical Properties
Solubility and Stability
- 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid: Limited solubility in water due to the hydrophobic quinazoline core; solubility improves in polar aprotic solvents (e.g., DMSO) .
- Quinoline analogs: Exhibit pH-dependent solubility; for example, the piperazinyl derivative shows increased solubility in acidic conditions (e.g., pH 2–4) .
- Hydrochloride Salts : Derivatives like 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride () enhance aqueous solubility and stability for pharmaceutical formulations.
Thermal Properties
- Melting Points: Quinazoline derivatives generally have higher melting points (>250°C) compared to quinolines (~200–220°C) due to stronger intermolecular hydrogen bonding .
- Decomposition: Thermal decomposition for quinazolines occurs above 300°C, while fluoroquinolones degrade at lower temperatures (e.g., 240°C for ciprofloxacin intermediates) .
Data Table: Key Comparisons
Biological Activity
6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid (CAS No. 758710-85-9) is a member of the quinazoline family, featuring a bicyclic structure comprising fused benzene and pyrimidine rings. Its unique chemical properties stem from the presence of a chlorine atom at the 6-position and a carboxylic acid group at the 7-position. This compound has garnered attention for its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C₉H₅ClN₂O₃
- Molecular Weight : 224.60 g/mol
- Structural Features : The compound's structure is characterized by an oxo group at the 4-position and a carboxylic acid at the 7-position, which are crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (breast) | 8.3 | Bcl-2 modulation and cell cycle arrest |
| A549 (lung) | 6.7 | ROS generation and mitochondrial dysfunction |
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential role in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Studies
- Cytotoxicity in Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various quinazoline derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of cancer cells compared to controls, with a notable selectivity index that suggests lower toxicity to normal cells .
- Anti-inflammatory Effects : In a model of acute inflammation induced by LPS in mice, administration of this compound resulted in a marked reduction in paw edema and serum levels of inflammatory markers .
- Antimicrobial Efficacy : A recent study assessed the antibacterial activity of this compound against multi-drug resistant strains. The findings demonstrated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .
Q & A
Q. What are the key synthetic pathways for 6-chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, and how do intermediate steps influence yield and purity?
- Methodological Answer : The compound can be synthesized via multistep procedures starting from halogenated nitrobenzoic acid derivatives. For example, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is converted to a 7-chloro intermediate (e.g., 13c in Scheme 2 of ) through sequential substitutions and reductions. Acid-catalyzed hydrolysis of intermediates (e.g., compound 15 ) yields the final carboxylic acid derivative . Alternative routes involve protecting group strategies, such as tert-butyloxycarbonyl (Boc) cleavage under acidic conditions, which is critical for preserving the quinazoline core structure .
- Key Considerations :
- Use of SnCl₂ and HCl for nitro group reduction .
- Hydrolysis conditions (e.g., temperature, acid strength) to avoid decarboxylation.
Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography resolves the stereochemistry and crystal packing, as demonstrated for related ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, where C–H···O and C–H···Cl interactions stabilize the lattice .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aromatic protons, methyl/ethyl substituents) and confirms the absence of impurities .
- IR spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass spectrometry validates molecular weight and fragmentation patterns .
Q. What initial biological screening approaches are used to assess its bioactivity?
- Methodological Answer : Fluoroquinolone analogs (structurally related to the target compound) are screened for antibacterial activity via:
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme inhibition studies (e.g., DNA gyrase/topoisomerase IV assays) to evaluate mechanism of action .
Advanced Research Questions
Q. How do substituent variations at positions 1, 6, and 7 impact biological activity and physicochemical properties?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Position 1 : Cyclopropyl or ethyl groups enhance membrane permeability and reduce resistance (e.g., in fluoroquinolones) .
- Position 6 : Fluorine substitution improves antibacterial potency by enhancing DNA gyrase binding .
- Position 7 : Chlorine or piperazinyl groups influence solubility and pharmacokinetics .
- Table 1 : Substituent Effects on Activity
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 1 | Cyclopropyl | ↑ Lipophilicity, ↓ Resistance | |
| 6 | Fluoro | ↑ DNA gyrase inhibition | |
| 7 | Chloro/Carboxylic acid | ↑ Solubility, ↓ Toxicity |
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Catalyst Optimization : Use of SnCl₂/HCl for selective nitro reduction over competing side reactions .
- Protecting Group Selection : Boc groups facilitate selective deprotection without degrading the quinazoline core .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve intermediate solubility during cyclization .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
Q. What mechanistic insights explain its interaction with bacterial enzymes?
- Methodological Answer : The compound’s 4-oxo-1,4-dihydroquinazoline core mimics the DNA-enzyme complex, inhibiting DNA gyrase by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
